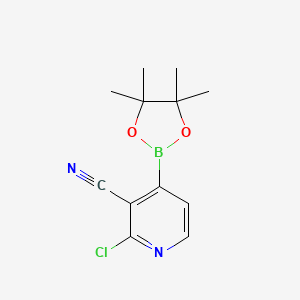

2-Chloro-3-cyanopyridine-4-boronic acid pinacol ester

Description

2-Chloro-3-cyanopyridine-4-boronic acid pinacol ester (CAS: 878194-94-6) is a boronic ester derivative featuring a pyridine core substituted with chlorine (Cl) at position 2, a cyano (CN) group at position 3, and a boronic acid pinacol ester moiety at position 3. Its molecular formula is C₁₂H₁₄BClN₂O₂, with a molecular weight of 264.52 g/mol . This compound is utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and compatibility with transition-metal catalysts . Its commercial availability (250 mg for $274) reflects its niche application in pharmaceutical and materials research .

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(14)8(9)7-15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPZHORJYDCOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660621 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878194-94-6 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878194-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878194-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen-Metal Exchange and Borylation

- The starting material is typically a halogenated pyridine derivative, such as 2-chloro-3-cyanopyridine with a halogen (usually bromine or iodine) at the 4-position.

- Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) induces halogen-metal exchange to form the corresponding pyridyl lithium intermediate.

- This intermediate is then reacted with a boron electrophile, commonly trialkyl borates or pinacolborane, to form the boronic acid intermediate.

- Subsequent quenching with aqueous acid or base yields the boronic acid, which can be converted to the pinacol ester by reaction with pinacol under mild conditions.

- High regioselectivity due to the controlled lithiation step.

- Good yields of boronic esters with sensitive functional groups (e.g., cyano).

- Requires strict anhydrous and low-temperature conditions.

- Organolithium reagents can be highly reactive and require careful handling.

Directed Ortho-Metalation (DoM) Followed by Borylation

- The pyridine substrate containing directing groups (such as the cyano substituent) undergoes lithiation ortho to the directing group using lithium diisopropylamide (LDA) or tert-butyllithium.

- The lithiated intermediate is then treated with trialkyl borate or pinacolborane to afford the boronic acid or ester.

- The reaction is typically conducted in tetrahydrofuran (THF) at low temperature (-78 °C to -50 °C).

- Quenching with aqueous acid or base yields the boronic acid, which can be esterified with pinacol to give the pinacol ester.

- Allows selective functionalization ortho to directing groups.

- Useful for substrates where halogen-metal exchange is less efficient.

- Requires the presence of suitable directing groups.

- Sensitive to moisture and air.

Palladium-Catalyzed Cross-Coupling Borylation (Miyaura Borylation)

- Halopyridines (e.g., 2-chloro-3-cyanopyridine with a halogen at the 4-position) are reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and base.

- The reaction proceeds via oxidative addition of the halopyridine to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the boronic ester.

- Typical conditions include Pd(dppf)Cl2 or Pd(PPh3)4 catalysts, bases such as potassium acetate or carbonate, and solvents like dioxane or DMF at elevated temperatures (80-100 °C).

- Mild reaction conditions compared to organolithium methods.

- Compatible with a variety of functional groups including chloro and cyano substituents.

- Scalable and widely used in industrial synthesis.

- Requires expensive palladium catalysts.

- Possible catalyst poisoning by heteroatoms in the pyridine ring.

Grignard Reagent Approach with Pinacolborane

- Formation of the pyridyl Grignard reagent from the corresponding halopyridine and magnesium metal in THF.

- Reaction of the Grignard reagent with pinacolborane (HBpin) at ambient temperature to afford the pinacol boronate ester.

- This method can be performed under Barbier conditions, where HBpin is present during the in situ formation of the Grignard reagent, minimizing side reactions.

- The reaction proceeds via initial formation of a trialkoxy borohydride intermediate, which eliminates to give the boronate ester.

- The byproduct, hydridomagnesium bromide, disproportionates to magnesium hydride and magnesium bromide, which can be removed by filtration.

- Mild, efficient, and general method for synthesizing pinacol boronate esters.

- Avoids Wurtz coupling side reactions common in Grignard chemistry.

- Applicable to di- and trihaloaryl and heteroaryl species.

- Requires preparation and handling of Grignard reagents.

- Sensitive to moisture and air.

Summary Table of Preparation Methods

Research Findings and Notes

- The halogen-metal exchange method is well-established for pyridinylboronic esters, with yields dependent on the stability of the organolithium intermediate and the nature of substituents.

- Directed ortho-metalation is particularly useful for substrates with strong directing groups like cyano, enabling selective borylation at the 4-position of pyridine.

- Palladium-catalyzed borylation (Miyaura borylation) has become a preferred industrial route due to operational simplicity and broad substrate scope, including halogenated pyridines with chloro and cyano substituents.

- The Grignard approach with pinacolborane under ambient conditions offers a practical alternative, especially when performed under Barbier conditions to minimize side reactions and improve yields.

- The presence of the cyano group in 2-chloro-3-cyanopyridine requires careful control of reaction conditions to avoid side reactions or decomposition, favoring milder catalytic methods or low-temperature lithiation protocols.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyanopyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving this compound.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.

Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as reaction media.

Major Products

The major products formed from these reactions include various substituted nicotinonitrile derivatives and biaryl compounds, which are valuable intermediates in organic synthesis and drug development.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-cyanopyridine-4-boronic acid pinacol ester is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as inhibitors for specific biological targets, including kinases and proteases.

Agrochemicals

The compound serves as a building block for developing herbicides and pesticides. Its ability to form stable bonds with various functional groups allows for the creation of effective agrochemical agents.

Material Science

In material science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials due to its unique electronic properties.

Case Study 1: Synthesis of Kinase Inhibitors

A study demonstrated that derivatives of this compound were synthesized to develop selective kinase inhibitors. These compounds exhibited significant anti-cancer activity in vitro, showcasing their potential therapeutic applications .

Case Study 2: Development of Agrochemical Agents

Research involving the application of this compound in synthesizing novel herbicides revealed its effectiveness against resistant weed species. The resulting compounds showed improved efficacy compared to existing commercial herbicides .

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyanopyridine-4-boronic acid pinacol ester involves its ability to undergo various chemical transformations. The boronic acid moiety plays a crucial role in its reactivity, allowing it to participate in coupling reactions and form stable carbon-carbon bonds. The chloro group can be substituted with other functional groups, enabling the synthesis of diverse derivatives with potential biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 2-Chloropyridine-4-boronic Acid Pinacol Ester (CAS: 458532-84-8)

- Structure: Lacks the cyano group at position 3.

- Properties : Melting point (63.5–65°C), 97% purity, priced at ¥7,700/g .

(b) 2-Chloropyridine-5-boronic Acid Pinacol Ester (CAS: 444120-94-9)

(c) 4-Chloropyridine-3-boronic Acid Pinacol Ester (CAS: 452972-15-5)

- Structure : Chlorine at position 4, boronic ester at position 3.

- Properties: Molecular formula C₁₁H₁₅BClNO₂ .

- Key Difference : Altered substitution pattern may influence substrate binding in catalytic cycles, particularly in meta-selective couplings.

Halogen-Substituted Analogs

2-Bromopyridine-4-boronic Acid Pinacol Ester (CAS: 458532-82-6)

- Structure : Bromine replaces chlorine at position 2.

- Properties: Molecular formula C₁₁H₁₅BBrNO₂ .

- Key Difference : Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) may enhance oxidative addition in palladium-catalyzed reactions, but at a higher cost due to bromine’s scarcity.

Cyano-Substituted Analogs

(a) 3-Cyanopyridine-4-boronic Acid Pinacol Ester (CAS: 878194-92-4)

(b) 2-Cyanopyridine-3-boronic Acid Pinacol Ester (CAS: 878194-93-5)

Alkyl/Aryl-Substituted Analogs

2-Ethylpyridine-3-boronic Acid Pinacol Ester (CAS: 1622217-32-6)

Comparative Data Table

Key Research Findings

Solubility: Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to parent boronic acids. The cyano group in 2-chloro-3-cyanopyridine-4-boronic acid pinacol ester may slightly reduce solubility in hydrocarbons due to increased polarity .

Reactivity: Chlorine and cyano groups synergistically withdraw electron density, stabilizing the boronate intermediate in Suzuki-Miyaura couplings. This contrasts with alkyl-substituted analogs, which require harsher conditions .

Stability: The compound’s stability under oxidative conditions (e.g., with H₂O₂) is likely lower than non-cyano analogs, as seen in studies of 4-nitrophenylboronic acid pinacol ester .

Biological Activity

2-Chloro-3-cyanopyridine-4-boronic acid pinacol ester (CAS No. 878194-94-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBClNO

- Molecular Weight : 264.0867752 g/mol

- Functional Groups : Boronic acid, chloro, cyano, and ester groups.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.

- Cell Signaling Modulation : It has been shown to modulate key signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

- Receptor Interaction : The compound may interact with specific receptors, leading to downstream effects that alter cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been observed to induce apoptosis in various cancer cell lines through:

- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis.

- Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

Antimicrobial Effects

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown effectiveness against several bacterial strains by:

- Disrupting Cell Membrane Integrity : The boronic acid moiety interacts with bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability with IC values ranging from 5 to 15 µM.

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction | |

| Antimicrobial | Cell membrane disruption | |

| Enzyme inhibition | Metabolic pathway interference |

Table 2: In Vitro Efficacy Data

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| HeLa | 10 | Decreased viability |

| MCF-7 | 7 | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-3-cyanopyridine-4-boronic acid pinacol ester, and how can reaction yields be optimized?

- Methodology :

- General Synthesis : Boronic acid pinacol esters are typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 2-chloro-3-cyanopyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

- Optimization Factors :

- Catalyst Loading : Use 1–5 mol% Pd catalyst to balance cost and efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.

- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) ensures ≥97% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm structural integrity by matching peaks to predicted splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; pinacol methyl groups at δ 1.0–1.3 ppm) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ = 263.53 for C₁₃H₁₅BClNO₂) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS ensures minimal impurities .

Advanced Research Questions

Q. How can researchers address challenges in utilizing this boronic ester in Suzuki-Miyaura cross-coupling reactions, particularly regarding regioselectivity and competing side reactions?

- Methodology :

- Regioselectivity : The electron-withdrawing cyano (-CN) and chloro (-Cl) groups direct coupling to the para position of the pyridine ring. Use sterically hindered aryl halides (e.g., ortho-substituted partners) to minimize competing ortho coupling .

- Side Reactions :

- Protodeboronation : Minimize by using anhydrous conditions and avoiding strong acids/bases.

- Homocoupling : Additives like TBAB (tetrabutylammonium bromide) suppress Pd black formation .

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for improved turnover in sterically demanding systems .

Q. What strategies mitigate the compound's sensitivity to environmental factors during storage and experimental use?

- Methodology :

- Storage : Store at 0–6°C under nitrogen or argon to prevent hydrolysis. Desiccants (e.g., molecular sieves) in sealed vials extend shelf life .

- Handling :

- Moisture Control : Conduct reactions in gloveboxes or under strict inert conditions.

- Solvent Selection : Use dry THF or toluene, distilled over sodium/benzophenone .

- Stability Testing : Monitor decomposition via TLC or NMR over time; half-life >6 months under optimal storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.